molecular formula C11H11ClO2 B14242172 Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate CAS No. 352533-63-2

Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate

Cat. No.: B14242172
CAS No.: 352533-63-2
M. Wt: 210.65 g/mol
InChI Key: NJJHRZVLBMFTIN-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(4-chlorophenyl)-2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)-2-methylprop-2-enoic acid.

    Reduction: 3-(4-chlorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally similar compound with hydroxyl and dimethyl groups.

    3-(4-chlorophenyl)-2-methylprop-2-enoic acid: The carboxylic acid analog of the ester.

    3-(4-chlorophenyl)-2-methylpropan-1-ol: The alcohol derivative obtained from reduction.

Uniqueness

Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

352533-63-2

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-7H,1-2H3

InChI Key

NJJHRZVLBMFTIN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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